

physical and chemical properties of acetylated galactopyranose

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Compound of Interest

Compound Name: 2,3,4,6-tetra-O-acetyl-D-galactopyranose

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An In-depth Technical Guide on the Physical and Chemical Properties of Acetylated Galactopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of acetylated galactopyranose, a critical intermediate in carbohydrate chemistry. The acetylation of galactose enhances its solubility in organic solvents and protects its hydroxyl groups, making it an essential building block for the synthesis of complex oligosaccharides, glycoconjugates, and various pharmaceutical compounds.[1][2][3] This document details its structural features, physical constants, chemical reactivity, and spectroscopic signature, along with key experimental protocols.

Molecular Structure and Identification

Acetylated galactopyranose primarily refers to the fully acetylated form, penta-O-acetyl-galactopyranose. It exists as two anomers, alpha (α) and beta (β), with the β -anomer being commonly referenced in commercial and research contexts. Partially acetylated forms, such as **2,3,4,6-tetra-O-acetyl-D-galactopyranose**, are also important synthetic intermediates.[3] The acetyl groups render the otherwise polar sugar soluble in many organic solvents, a property crucial for its role in synthetic chemistry.[4]

The most common derivative is β -D-galactose pentaacetate. Its structure consists of a pyranose ring with five acetyl ester groups replacing the hydroxyl protons at positions 1, 2, 3, 4, and 6.

Caption: Chemical structure of β -D-galactopyranose pentaacetate.

Physical Properties

The physical properties of acetylated galactopyranose are well-documented, particularly for the common β -pentaacetate derivative. These properties are summarized below.

Table 1: Physical Properties of β -D-Galactose Pentaacetate

Property	Value	Reference(s)
Synonyms	1,2,3,4,6-Penta-O-acetyl- β -D-galactopyranose	[2] [5] [6]
Molecular Formula	C ₁₆ H ₂₂ O ₁₁	[1] [2] [5]
Molecular Weight	390.34 g/mol	[1] [2] [5]
CAS Number	4163-60-4	[2] [5]
Appearance	White crystalline powder	[2] [5]
Melting Point	141 - 146 °C	[1] [2] [5] [6]
Boiling Point	434.8 °C	[1]
Specific Rotation [α] _D	+21° to +26° (c=1 to 4, in CHCl ₃ or Methanol)	[5] [6] [7]
Solubility	Soluble in ethanol, methanol, chloroform; insoluble in water.	[5] [6]
Flash Point	188.1 °C	[1]

Table 2: Physical Properties of 2,3,4,6-Tetra-O-acetyl-D-galactopyranose

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₂₀ O ₁₀	[8]
Molecular Weight	348.30 g/mol	
CAS Number	47339-09-3	
Appearance	White to pale beige solid/powder	[8]
Melting Point	107 °C	[8]
Boiling Point	107-110 °C	
Solubility	Slightly soluble in chloroform and ethanol.	[8]

Chemical Properties and Reactivity

The chemical utility of acetylated galactopyranose stems from the reactivity of its acetyl groups, which serve as effective protecting groups for the hydroxyl moieties.

Acetylation and Deacetylation

Acetylation is the reaction that converts galactose to its acetylated form, typically using acetic anhydride with a catalyst like sodium acetate or pyridine.[4][9] This reaction is fundamental to carbohydrate synthesis as it allows for subsequent modifications in non-aqueous media.

Deacetylation is the removal of these acetyl groups to restore the free hydroxyls. This can be achieved under various conditions:

- **Basic Conditions (Zemplen Deacetylation):** This is a common method using a catalytic amount of sodium methoxide in methanol.
- **Acidic Conditions:** Lewis acids such as aluminum chloride (AlCl₃) can be used for deacetylation, which can sometimes proceed with high regioselectivity.[10][11] For instance, studies have shown that acid-catalyzed deacetylation of per-acetylated aryl glycosides can lead to preferential removal of acetyl groups at the O-3, O-4, and O-6 positions.[11][12]

- Enzymatic Deacetylation: Specific enzymes can hydrolyze the acetamido groups, offering a high degree of specificity.[13]

Role as a Glycosyl Donor

Peracetylated sugars, including pentaacetylglactose, are valuable glycosyl donors. In the presence of a Lewis acid, the anomeric acetate can be activated and displaced by a nucleophilic hydroxyl group from another molecule (a glycosyl acceptor), forming a glycosidic bond. This is a cornerstone of oligosaccharide synthesis.[3][4] However, the 2-acetamido group in N-acetylgalactosamine (GalNAc) derivatives can complicate direct synthesis by forming stable oxazoline intermediates.[14]

Spectroscopic Properties

Spectroscopic analysis is essential for the structural confirmation of acetylated galactopyranose derivatives.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton spectra of acetylated carbohydrates contain well-resolved signals corresponding to the anomeric protons (typically δ 4.4–5.5 ppm) and the methyl protons of the acetyl groups (typically δ 2.0–2.1 ppm).[15] The coupling constants between adjacent protons (e.g., H-1 and H-2) are critical for determining the anomeric configuration (α or β). [10]
 - ^{13}C NMR: The carbon spectra provide detailed information about the sugar backbone and the carbonyl and methyl carbons of the acetate groups.[15]
- Infrared (IR) Spectroscopy:
 - IR spectra of acetylated sugars are characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ester groups, typically found around $1740\text{--}1750\text{ cm}^{-1}$.
 - The C-O stretching vibrations of the acetyl groups and the pyranose ring appear in the fingerprint region (around $1000\text{--}1250\text{ cm}^{-1}$).[16][17][18] The absence of a broad O-H

stretching band (around $3200\text{--}3600\text{ cm}^{-1}$) confirms the complete acetylation of all hydroxyl groups.^[19]

Key Experimental Protocols

Detailed methodologies are crucial for the synthesis and manipulation of acetylated galactopyranose in a research setting.

Protocol 1: Synthesis of Penta-O-acetyl-D-galactopyranose

This protocol is adapted from a standard procedure using acetic anhydride and sodium acetate.^[9]

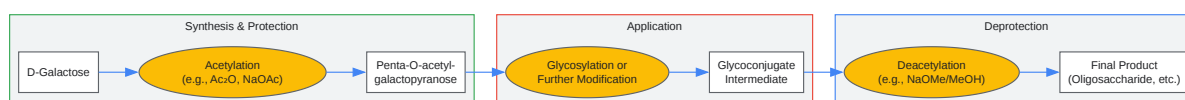
- Preparation: Dissolve sodium acetate (0.0601 mol) in acetic anhydride (0.3005 mol) with stirring and heat the solution to 70°C .
- Reaction: Add dried D-galactose (0.055 mol) to the heated solution. Increase the temperature to 95°C .
- Incubation: Stir the reaction mixture for 18 hours at 95°C .
- Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Extraction: Extract the product into dichloromethane (DCM). Separate the organic layer.
- Purification: Wash the organic layer, collect it, and remove the solvent under reduced pressure to obtain the crude galactose pentaacetate. Further purification can be achieved by recrystallization.

Protocol 2: General Acid-Catalyzed Deacetylation

This method describes a general procedure for removing acetyl groups using a reusable catalyst, phosphotungstic acid (PTA), in methanol.^[20]

- Preparation: Dissolve the acetylated galactopyranose (1.0 equiv) in methanol (to a concentration of 0.25 M) in a sealed tube.

- **Catalyst Addition:** Add phosphotungstic acid (PTA, 0.05 equiv) to the solution at room temperature.
- **Reaction:** Stir the mixture at a temperature between 50-90°C for 4-16 hours, monitoring the reaction by TLC.
- **Work-up:** Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
- **Isolation:** Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.
- **Purification:** Purify the resulting residue by silica gel column chromatography to afford the deacetylated product.



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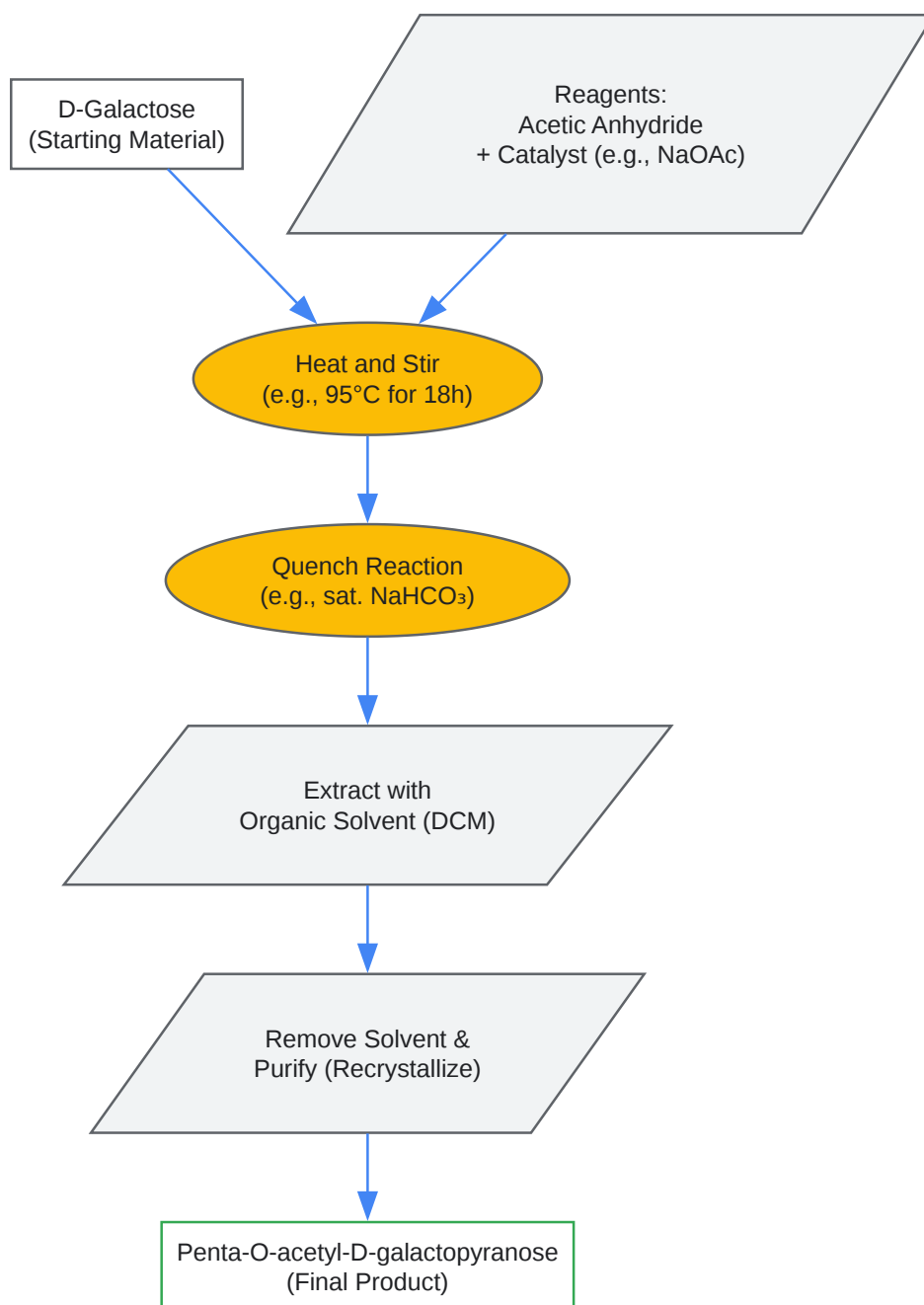
Caption: General workflow for using acetylated galactopyranose in synthesis.

Applications in Research and Drug Development

Acetylated galactopyranose is a versatile tool with numerous applications:

- **Pharmaceutical Intermediates:** It serves as a key starting material in the synthesis of complex molecules with therapeutic potential, including compounds for treating depression, cancer (by targeting tumor blood vessels), and viral infections like influenza.[5]
- **Glycobiology Research:** As a stable, soluble, and protected form of galactose, it is indispensable for synthesizing oligosaccharides, polysaccharides, and glycoproteins to study their biological functions.[2]

- Drug Delivery: Galactose and N-acetylgalactosamine (GalNAc) residues are recognized by asialoglycoprotein receptors on hepatocytes, a mechanism that is exploited for targeted drug delivery to the liver.[14]
- Analytical Chemistry: It can be used as a derivatizing agent to improve the separation and identification of sugars in complex mixtures using chromatography.[2]



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